molecular formula C19H20N4O3S B2458853 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide CAS No. 899732-32-2

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide

Cat. No. B2458853
CAS RN: 899732-32-2
M. Wt: 384.45
InChI Key: LMWWBZVSVWTCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

Several studies focus on the synthesis and properties of related chemical structures, such as thieno[2,3-d]pyrimidines and their derivatives. For instance, research has explored the condensation reactions of thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes and furfural, leading to the synthesis of various substituted derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011)(source). These methodologies could potentially be applied or adapted for the synthesis and modification of the compound , highlighting the compound's relevance in synthetic organic chemistry.

Biological Activity

Related research also investigates the biological activities of thieno[2,3-d]pyrimidine derivatives, which might indicate potential research applications for the compound . Studies on similar compounds have shown a range of biological activities, including antimicrobial and anticonvulsant effects (Severina et al., 2020)(source). Such findings suggest that compounds with the thieno[2,3-d]pyrimidine core structure, including the specific compound mentioned, could be of interest in pharmacological and medicinal chemistry research for the development of new therapeutic agents.

Structural Studies

The structural elucidation of related compounds, such as thieno[2,3-d]pyrimidine derivatives, through techniques like crystallography provides insights into their molecular configurations and potential interactions with biological targets (Subasri et al., 2017)(source). Understanding the structural aspects of these compounds can aid in the rational design of new molecules with enhanced activity and specificity for desired targets.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-22-17-16(18(25)23(2)19(22)26)14(9-11-21-17)27-12-15(24)20-10-8-13-6-4-3-5-7-13/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWWBZVSVWTCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide

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